molecular formula C8H9NO2S B2724894 4-Amino-2-(methylthio)benzoic acid CAS No. 1343844-11-0

4-Amino-2-(methylthio)benzoic acid

Cat. No.: B2724894
CAS No.: 1343844-11-0
M. Wt: 183.23
InChI Key: GMGUEDSPVUWGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(methylthio)benzoic acid is an organic compound with the molecular formula C8H9NO2S It is a derivative of benzoic acid, featuring an amino group at the 4-position and a methylthio group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the nitration of 2-(methylthio)benzoic acid, followed by reduction to introduce the amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be performed using catalytic hydrogenation or chemical reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(methylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as diazotization followed by coupling with phenols or amines to form azo compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Sodium nitrite, hydrochloric acid, phenols, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Azo compounds.

Scientific Research Applications

4-Amino-2-(methylthio)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of dyes, pigments, and other materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methylbenzoic acid: Similar structure but lacks the methylthio group.

    4-Amino-2-methoxybenzoic acid: Similar structure but has a methoxy group instead of a methylthio group.

    4-Amino-3-methylbenzoic acid: Similar structure but the methyl group is at the 3-position.

Uniqueness

4-Amino-2-(methylthio)benzoic acid is unique due to the presence of both an amino group and a methylthio group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The methylthio group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in proteins, while the amino group can participate in hydrogen bonding and other interactions.

Properties

IUPAC Name

4-amino-2-methylsulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGUEDSPVUWGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343844-11-0
Record name 4-amino-2-(methylsulfanyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.